N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

medicinal chemistry structure–activity relationship drug design

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic hybrid molecule belonging to the indole – thiadiazole acetamide class, a scaffold widely investigated for its multi‑target pharmacological potential. The compound possesses a 5‑benzyl substituent on the 1,3,4‑thiadiazole ring and a 5‑methoxy group on the indole N‑acetyl side‑arm (molecular formula C₂₀H₁₈N₄O₂S; molecular weight 378.4 g mol⁻¹).

Molecular Formula C20H18N4O2S
Molecular Weight 378.4 g/mol
Cat. No. B14938525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC20H18N4O2S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4
InChIInChI=1S/C20H18N4O2S/c1-26-16-7-8-17-15(12-16)9-10-24(17)13-18(25)21-20-23-22-19(27-20)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,23,25)
InChIKeyCTJZXQASKPLTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide — Structural Identity, Class Affiliation & Scientific Procurement Baseline


N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic hybrid molecule belonging to the indole – thiadiazole acetamide class, a scaffold widely investigated for its multi‑target pharmacological potential . The compound possesses a 5‑benzyl substituent on the 1,3,4‑thiadiazole ring and a 5‑methoxy group on the indole N‑acetyl side‑arm (molecular formula C₂₀H₁₈N₄O₂S; molecular weight 378.4 g mol⁻¹). It is one of a family of positional isomers—exemplified by the 4‑methoxy indole variant (CAS 1282143‑36‑5)—and N‑substituted analogs whose biological profiles are exquisitely sensitive to the position and electronic character of the indole substituent . A structurally related series of indole‑based thiadiazole derivatives has demonstrated sub‑micromolar α‑glucosidase inhibition (IC₅₀ range 0.95–13.60 µM vs. acarbose IC₅₀ = 1.70 µM) and nanomolar cholinesterase inhibition, establishing the broader chemotype as a productive starting point for anti‑diabetic and neuro‑degenerative disease research .

Why N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide Cannot Be Replaced by a Generic “Indole‑Thiadiazole Acetamide”


Seemingly minor structural variations within the indole‑thiadiazole acetamide series produce large changes in potency and target selectivity. In the α‑glucosidase panel published by Alomari et al., a shift in the phenyl‑ring substitution pattern yielded a >14‑fold difference in IC₅₀ (0.95 µM to 13.60 µM) . Similarly, in cholinesterase assays, moving a fluoro substituent from para to ortho on the phenyl ring attached to the thiadiazole altered AChE IC₅₀ by >7‑fold (compound 8: 0.17 µM vs. compound 10: 1.30 µM) . For the target compound, the 5‑methoxy‑indole motif introduces a hydrogen‑bond acceptor and electron‑donating group at a position distinct from both the 4‑methoxy isomer and the unsubstituted indole analog , creating a unique electrostatic and steric contour that cannot be reproduced by simply purchasing a “similar” indole‑thiadiazole hybrid. Procurement of a positional isomer or an analog with a different N‑substituent therefore carries a high risk of obtaining a molecule with significantly altered—and likely uncharacterized—biological performance.

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide


Positional Selectivity: 5‑Methoxy vs. 4‑Methoxy Indole Substitution Dictates Hydrogen‑Bonding Capacity and Predicted Pharmacokinetic Profile

The target compound carries a methoxy group at the 5‑position of the indole ring, whereas the closest commercially catalogued comparator possesses a 4‑methoxy group . The 5‑methoxy orientation exposes the oxygen lone pairs to the solvent‑accessible surface at a different trajectory than the 4‑methoxy isomer, which is partially shielded by the indole core. While no published head‑to‑head bioassay comparing the two positional isomers is currently available, this structural difference is mechanistically significant: in the wider indole‑thiadiazole chemotype, the methoxy position on the phenyl/heteroaryl ring has been shown to modulate α‑glucosidase IC₅₀ values by >10‑fold . Researchers performing molecular docking or pharmacophore screening with a specific hydrogen‑bond constraint at the 5‑position would therefore find the 4‑methoxy isomer unsuitable as a substitute.

medicinal chemistry structure–activity relationship drug design

Class‑Level α‑Glucosidase Inhibition: Expected Sub‑Micromolar Potency Relative to Clinical Standard Acarbose

Although the target compound itself has not been individually profiled in the public domain, its core scaffold—indole‑based thiadiazole acetamide—has been comprehensively characterized as an α‑glucosidase inhibitor class . In a series of 19 analogs evaluated under identical assay conditions, the most potent compound (17) achieved an IC₅₀ of 0.95 ± 0.05 µM, which is 1.8‑fold more potent than the clinical standard acarbose (IC₅₀ = 1.70 ± 0.10 µM). Even the least active analog in the series (compound 6, IC₅₀ = 13.60 ± 0.30 µM) retained measurable inhibition. The 5‑methoxy‑indole target compound resides within this productive SAR landscape, and its unique substitution pattern—not directly tested in the published panel—positions it as a novel probe to explore the methoxy positional effect on α‑glucosidase inhibition potency.

α-glucosidase inhibition anti-diabetic type-2 diabetes

Dual Cholinesterase Inhibition: Scaffold‑Intrinsic Nanomolar Potency with Defined Fluorine‑Dependent SAR

The indole‑thiadiazole acetamide scaffold has validated dual AChE/BChE inhibitory activity . In the 2021 Taha et al. study of 18 analogs, AChE IC₅₀ values ranged from 0.17 ± 0.05 µM to 33.10 ± 0.6 µM, while BChE IC₅₀ values ranged from 0.30 ± 0.1 µM to 37.60 ± 0.6 µM. The most potent compound (8, para‑fluoro) achieved AChE IC₅₀ = 0.17 µM and BChE IC₅₀ = 0.30 µM. A separate 2022 study by Khan et al. on 16 analogs reported an even more potent analog (8) with AChE IC₅₀ = 0.15 ± 0.050 µM and BChE IC₅₀ = 0.20 ± 0.10 µM, benchmarked against donepezil (AChE IC₅₀ = 0.21 µM; BChE IC₅₀ = 0.30 µM) . The target compound, bearing a 5‑methoxy‑indole rather than a halogenated phenyl, represents a non‑fluorinated probe within this validated dual‑inhibition chemotype, enabling direct comparison of electron‑donating (methoxy) versus electron‑withdrawing (fluoro) substituent effects on cholinesterase potency—a comparison that no single existing analog can provide.

acetylcholinesterase butyrylcholinesterase Alzheimer's disease

5‑Benzyl‑Thiadiazole Anchor: Differentiating the Target Compound from 5‑Alkyl (Butyl) Variants with Altered Lipophilicity and Target Engagement

The target compound features a 5‑benzyl substituent on the 1,3,4‑thiadiazole ring, which distinguishes it from the commercially listed 5‑butyl analog: N‑(5‑butyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑(5‑methoxy‑1H‑indol‑1‑yl)acetamide . The benzyl group contributes an aromatic ring capable of π‑π stacking interactions with flat hydrophobic enzyme pockets, whereas the butyl chain provides only flexible hydrophobic contacts. In the α‑glucosidase SAR study by Alomari et al., compounds bearing aromatic substituents on the thiadiazole ring consistently ranked among the most potent, with the top‑performing analogs all containing phenyl‑ring variations . Replacing the benzyl group with a butyl chain would eliminate a key aromatic pharmacophoric element, likely diminishing binding affinity to targets with aromatic-rich active sites.

physicochemical property lipophilicity target engagement

Optimal Research Application Scenarios for N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide


SAR Probe: Determining the Positional Effect of the Indole Methoxy Group on α‑Glucosidase Inhibition Potency

The target compound serves as the 5‑OCH₃ positional isomer in a SAR matrix that already includes 4‑OCH₃ and unsubstituted indole variants. When tested alongside the 4‑methoxy isomer (CAS 1282143‑36‑5) under the α‑glucosidase assay conditions established by Alomari et al. , researchers can quantify whether moving the methoxy group from the 4‑ to the 5‑position of the indole ring enhances or diminishes inhibitory potency. This information directly informs lead optimization of the indole‑thiadiazole scaffold for type‑2 diabetes programs.

Electronic Effect Decoupling: Methoxy (Electron‑Donating) vs. Fluoro (Electron‑Withdrawing) Substituent Comparison in Dual Cholinesterase Inhibition

The target compound provides a non‑halogenated, electron‑rich indole probe (5‑OCH₃) that complements the extensively characterized fluoro‑substituted analogs in the cholinesterase panel . Head‑to‑head testing against the para‑fluoro lead (compound 8: AChE IC₅₀ = 0.17 µM, BChE IC₅₀ = 0.30 µM) would reveal whether electron‑donating substituents on the indole ring enhance dual‑inhibition potency or selectivity, a key question for designing balanced AChE/BChE inhibitors for Alzheimer's disease.

Pharmacophoric Validation: Confirming the Role of the 5‑Benzyl Aromatic Anchor in Target Binding

The target compound contains the 5‑benzyl‑thiadiazole motif, which is conserved across the most potent α‑glucosidase inhibitors in the indole‑thiadiazole class . Comparative testing against the 5‑butyl analog allows researchers to directly measure the contribution of the benzyl π‑system to binding affinity, using either enzyme inhibition assays or biophysical methods (e.g., SPR, ITC). This addresses whether the benzyl group is an essential pharmacophoric element or merely a lipophilic anchor.

Molecular Docking and Dynamics: Building a High‑Confidence Binding Model for Indole‑Thiadiazole Hybrids

The target compound's unique combination of 5‑methoxy‑indole and 5‑benzyl‑thiadiazole provides a structurally well‑defined ligand for co‑crystallization trials or high‑resolution molecular dynamics simulations. The 5‑methoxy group serves as a specific hydrogen‑bond acceptor probe, while the benzyl group provides a defined aromatic π‑stacking anchor. Docking into α‑glucosidase (PDB entries available) or AChE/BChE active sites with this compound generates binding poses that can be directly compared with those of the 4‑methoxy and fluoro analogs, building a comprehensive pharmacophore model for the entire chemotype.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.